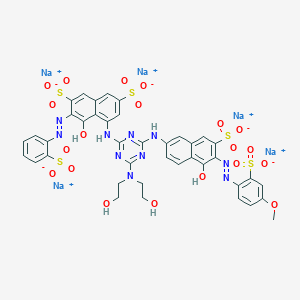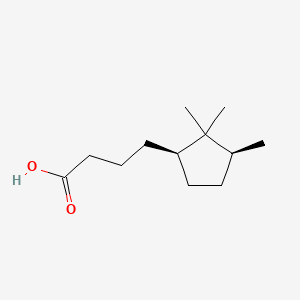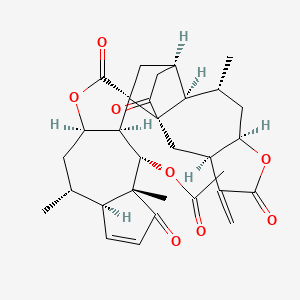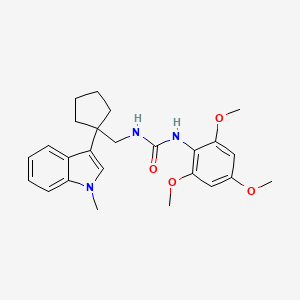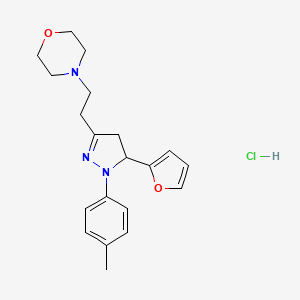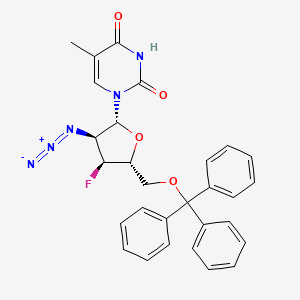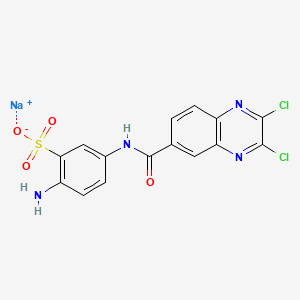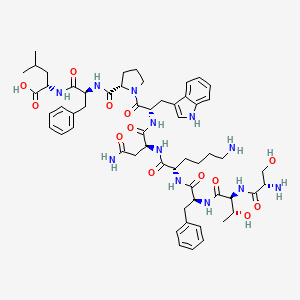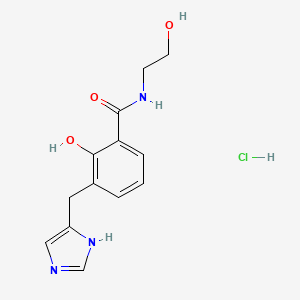
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzamide core, an imidazole ring, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction.
Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring can interact with enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors in biological systems.
Medicine
Drug Development: Potential use as a pharmacophore in drug design.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Biotechnology: Applications in biotechnological processes and products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
- N-(2-Hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
- 2-Hydroxy-3-((1H-imidazol-4-yl)methyl)benzamide
Uniqueness
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is unique due to the presence of both hydroxyl groups and the imidazole ring, which confer specific chemical and biological properties
Properties
CAS No. |
127170-95-0 |
|---|---|
Molecular Formula |
C13H16ClN3O3 |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c17-5-4-15-13(19)11-3-1-2-9(12(11)18)6-10-7-14-8-16-10;/h1-3,7-8,17-18H,4-6H2,(H,14,16)(H,15,19);1H |
InChI Key |
PSDRESPSFXJGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)NCCO)O)CC2=CN=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


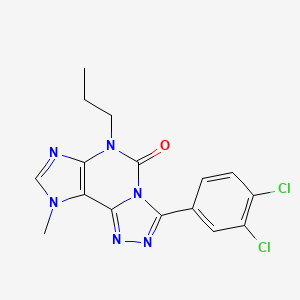

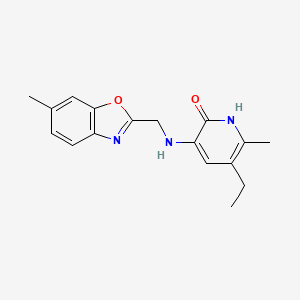
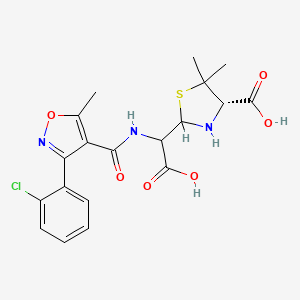

![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
